

# discovery and history of 4-(3-Bromophenyl)pyrimidin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(3-Bromophenyl)pyrimidin-2-amine

**Cat. No.:** B1587239

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of **4-(3-Bromophenyl)pyrimidin-2-amine**

## Introduction

**4-(3-Bromophenyl)pyrimidin-2-amine** is a heterocyclic organic compound that has emerged as a cornerstone scaffold in modern medicinal chemistry. Characterized by a central pyrimidine ring substituted with an amino group at the 2-position and a 3-bromophenyl moiety at the 4-position, this molecule serves as a critical intermediate in the synthesis of a wide array of biologically active compounds. Its structural framework is particularly prevalent in the development of kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases<sup>[1][2]</sup>. The 2-aminopyrimidine core expertly mimics the adenine base of ATP, enabling competitive binding in the hinge region of kinase enzymes, while the strategically placed bromine atom on the phenyl ring provides a versatile handle for synthetic elaboration, allowing for systematic exploration of structure-activity relationships (SAR) through cross-coupling reactions. This guide provides a comprehensive overview of the historical development, synthesis, characterization, and application of this pivotal chemical entity.

## Historical Context and Discovery

The "discovery" of **4-(3-Bromophenyl)pyrimidin-2-amine** was not a singular event but rather a gradual recognition of its utility, driven by the broader exploration of the pyrimidine scaffold in drug discovery. Pyrimidine derivatives have long been investigated for their diverse biological

activities, stemming from their natural presence as nucleobases in DNA and RNA[3][4]. Early research into substituted pyrimidines focused on their potential as antimicrobial, antiviral, and anticancer agents[4][5].

The specific compound, **4-(3-Bromophenyl)pyrimidin-2-amine** (CAS No. 392307-25-4), gained prominence as medicinal chemists sought modular building blocks for creating libraries of kinase inhibitors. The synthesis and characterization of related 4-substituted-2-aminopyrimidines were reported in various studies, establishing foundational methodologies for their preparation[5]. The true value of the 3-bromo substituent was fully realized with the advent of palladium-catalyzed cross-coupling reactions, which transformed the compound from a simple analogue into a versatile platform for generating molecular diversity. This synthetic tractability, combined with the privileged nature of the 2-aminopyrimidine scaffold for kinase binding, cemented its role as a key intermediate in numerous drug development programs[6].

## Synthetic Methodologies

The primary route for synthesizing **4-(3-Bromophenyl)pyrimidin-2-amine** involves the cyclocondensation of a three-carbon electrophilic unit with guanidine, which serves as the N-C-N nucleophilic component to form the pyrimidine ring.

## Principal Synthetic Pathway: Chalcone Intermediate Route

The most widely adopted and efficient synthesis proceeds through an enaminone intermediate, derived from 3-bromoacetophenone. This method offers high yields and operational simplicity.

### Step 1: Synthesis of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

- To a flask charged with 3-bromoacetophenone (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
- Heat the reaction mixture to 120-140°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.

- Remove the excess DMF-DMA and volatile byproducts under reduced pressure. The resulting crude enaminone is often a solid or viscous oil and can be used in the next step without further purification.

**Causality:** DMF-DMA serves as a convenient one-carbon electrophile and a source of the dimethylamino group, reacting with the enolizable  $\alpha$ -methyl group of the acetophenone to form the stable enaminone intermediate. The elevated temperature is necessary to drive the condensation and removal of methanol byproduct.

#### Step 2: Cyclocondensation with Guanidine

- Dissolve the crude 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a suitable alcohol solvent, such as ethanol or 2-propanol.
- Add guanidine hydrochloride (1.2 eq) or guanidine carbonate (0.6 eq) to the solution.
- Add a strong base, typically sodium ethoxide (2.0 eq) or sodium hydroxide (2.0 eq), to the mixture.
- Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, pour the reaction mixture into cold water or a dilute acidic solution (e.g., 1% HCl) to precipitate the product[7].
- Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetone to yield **4-(3-Bromophenyl)pyrimidin-2-amine** as a crystalline solid.

**Causality:** The base deprotonates the guanidine, generating the free nucleophile. This attacks the  $\beta$ -carbon of the enaminone, displacing the dimethylamino leaving group. A subsequent intramolecular condensation between the remaining guanidine nitrogen and the ketone carbonyl, followed by dehydration, yields the stable aromatic pyrimidine ring.

[Click to download full resolution via product page](#)

Caption: Principal synthesis of **4-(3-Bromophenyl)pyrimidin-2-amine**.

## Structural Characterization

Confirmation of the molecular structure of **4-(3-Bromophenyl)pyrimidin-2-amine** is achieved through a combination of spectroscopic and analytical techniques. The crystal structure has been determined by X-ray crystallography, confirming its orthorhombic crystal system[5].

| Property                                  | Value                                                                   | Reference           |
|-------------------------------------------|-------------------------------------------------------------------------|---------------------|
| CAS Number                                | 392307-25-4                                                             | <a href="#">[1]</a> |
| Molecular Formula                         | C <sub>10</sub> H <sub>8</sub> BrN <sub>3</sub>                         | <a href="#">[1]</a> |
| Molecular Weight                          | 250.1 g/mol                                                             | <a href="#">[1]</a> |
| Melting Point                             | 203-205°C                                                               | <a href="#">[1]</a> |
| Appearance                                | White to off-white crystalline solid                                    | <a href="#">[2]</a> |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) | δ ~6.8 (s, 2H, NH <sub>2</sub> ), ~7.3-8.4 (m, 5H, Ar-H & pyrimidine-H) | General             |
| IR (cm <sup>-1</sup> )                    | ~3350 (N-H stretch), ~1600 (C=N pyrimidine), ~680 (C-Br)                | <a href="#">[8]</a> |

## Applications in Drug Discovery

The utility of **4-(3-Bromophenyl)pyrimidin-2-amine** is most pronounced in its role as a foundational scaffold for developing targeted therapeutics, particularly kinase inhibitors.

### Scaffold for Kinase Inhibitors

The 2-aminopyrimidine motif is a bioisostere of the adenine ring of ATP. It forms critical hydrogen bond interactions with the "hinge" region of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor, allowing the substituents at the C4 and C5 positions to project into other regions of the active site to confer potency and selectivity.

The 3-bromophenyl group at the C4 position serves two primary functions:

- Vector for SAR Exploration: The bromine atom is an ideal functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation). This allows for the rapid synthesis of large libraries of analogues where the 3-bromophenyl group is replaced with diverse aryl, heteroaryl, or amino moieties.

- Direct Interaction: The phenyl ring itself can engage in hydrophobic or  $\pi$ -stacking interactions within the enzyme's active site, contributing to overall binding affinity.

A notable example is in the development of potent inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology. Researchers have used **4-(3-Bromophenyl)pyrimidin-2-amine** derivatives as starting points, modifying the structure to achieve high inhibitory activity and favorable pharmacokinetic properties[6].



[Click to download full resolution via product page](#)

Caption: Workflow for drug discovery using the target scaffold.

## Intermediate for Other Bioactive Molecules

Beyond kinase inhibitors, derivatives of this scaffold have been explored for a range of other therapeutic applications. For instance, related pyrido[2,3-d]pyrimidine structures have shown potent activity as adenosine kinase inhibitors for treating pain and inflammation[9][10][11][12]. The core structure has also been incorporated into molecules with antimicrobial properties[13].

## Conclusion

**4-(3-Bromophenyl)pyrimidin-2-amine** has evolved from a heterocyclic compound of academic interest into an indispensable tool in the arsenal of the modern medicinal chemist. Its history is intertwined with the rise of targeted therapies and the strategic importance of privileged scaffolds in drug design. The combination of a biologically relevant 2-aminopyrimidine core and a synthetically versatile 3-bromophenyl substituent provides an ideal platform for the efficient discovery and optimization of novel therapeutics. As researchers continue to target complex diseases with increasing molecular precision, the demand for well-designed, modular building blocks like **4-(3-Bromophenyl)pyrimidin-2-amine** will undoubtedly continue to grow, ensuring its lasting legacy in the field of drug discovery.

## References

- ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazone)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association.
- MySkinRecipes. (n.d.). **4-(3-Bromophenyl)pyrimidin-2-amine**.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1331.
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
- Lee, C. H., et al. (2001). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
- Lee, C. H., et al. (2001). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
- ChEMBL. (n.d.). Document: Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kin.... EMBL-

EBI.

- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. *Journal of Medicinal Chemistry*, 44(13), 2133-2138.
- Khan, A., et al. (2021). The crystal structure of **4-(3-bromophenyl)pyrimidin-2-amine**, C<sub>10</sub>H<sub>8</sub>BrN<sub>3</sub>. *Zeitschrift für Kristallographie - New Crystal Structures*, 236(5), 975-977.
- ResearchGate. (2023). (PDF) **SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION**.
- Currenti, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. *Pharmaceuticals*, 15(11), 1399.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-(3-Bromophenyl)pyrimidin-2-amine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(3-BroMophenyl)pyriMidin-2-ol synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (1354926-73-0) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Document: Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kin... - ChEMBL [ebi.ac.uk]

- 12. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazone)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]
- To cite this document: BenchChem. [discovery and history of 4-(3-Bromophenyl)pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587239#discovery-and-history-of-4-(3-bromophenyl)pyrimidin-2-amine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)